Peroxide, bis(2,5-dichlorobenzoyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

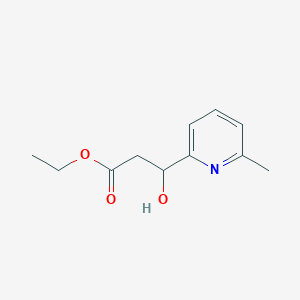

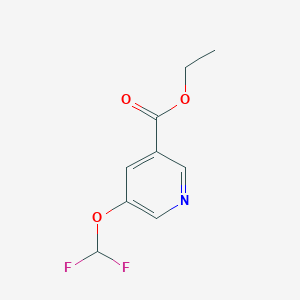

Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:

- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.

- Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.

- Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.

- Dry the product under reduced pressure.

Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:

Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.

Oxidation: Acts as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.

Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.

Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.

Major Products:

Polymerization: Produces high molecular weight polymers.

Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.

Oxidation: Yields oxidized products such as ketones and epoxides.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an initiator in the polymerization of various monomers to produce plastics and resins.

- Employed in the synthesis of fine chemicals and pharmaceuticals.

Biology:

- Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.

Medicine:

- Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry:

- Widely used in the production of silicone rubbers, adhesives, and coatings.

- Acts as a curing agent in the manufacture of composite materials.

Mecanismo De Acción

Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or

Propiedades

Número CAS |

20358-16-1 |

|---|---|

Fórmula molecular |

C14H6Cl4O4 |

Peso molecular |

380.0 g/mol |

Nombre IUPAC |

(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |

Clave InChI |

JVXHNZWBWQKDDA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)